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molecular formula C10H17N3S B127720 N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine CAS No. 104617-86-9

N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

Cat. No. B127720
M. Wt: 211.33 g/mol
InChI Key: FASDKYOPVNHBLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08519148B2

Procedure details

The products of purification processes were then analyzed by HPLC for chemical and chiral purity. FIG. 3A shows an exemplary HPLC trace starting material. In FIG. 4A, a large (6R)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine peak can be observed at about 6 minutes and a much smaller (6S)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine peak can be seen at about 9 minutes. The area of these peaks provides an estimated composition for the mixture which is shown in the table below the trace, and shows the mixture as containing about 90.2% (6R) and 8.8% (6S)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine. FIG. 3B shows an exemplary trace of the 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole product following purification. In FIG. 3B, a large (6R)2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole peak is observed at about 6 minutes, and no (6S)2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole peak is observed. It is additionally of note that several other minor peaks are also reduced or eliminated in the product trace, and the table below the trace indicates that (6R)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine makes up 99.9% of the product solution which is within the limits of analytical detectability. Results for each exemplary reaction are provided in Table 3:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1SC2C[C@@H](N)CCC=2N=1.[CH2:12]([NH:15][C@H:16]1[CH2:25][CH2:24][C:19]2[N:20]=[C:21]([NH2:23])[S:22][C:18]=2[CH2:17]1)[CH2:13][CH3:14].NC1SC2CC(NCCC)CCC=2N=1>>[CH2:12]([NH:15][C@@H:16]1[CH2:25][CH2:24][C:19]2[N:20]=[C:21]([NH2:23])[S:22][C:18]=2[CH2:17]1)[CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC2=C(N1)CC[C@@H](C2)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N[C@@H]1CC2=C(N=C(S2)N)CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC2=C(N1)CCC(C2)NCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The products of purification processes
WAIT
Type
WAIT
Details
a much smaller (6S)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine peak can be seen at about 9 minutes
Duration
9 min
CUSTOM
Type
CUSTOM
Details
The area of these peaks provides an estimated composition for the mixture which
CUSTOM
Type
CUSTOM
Details
purification
WAIT
Type
WAIT
Details
In FIG. 3B, a large (6R)2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole peak is observed at about 6 minutes
Duration
6 min
CUSTOM
Type
CUSTOM
Details
Results for each exemplary reaction
CUSTOM
Type
CUSTOM
Details
are provided in Table 3

Outcomes

Product
Details
Reaction Time
6 min
Name
Type
Smiles
C(CC)N[C@H]1CC2=C(N=C(S2)N)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08519148B2

Procedure details

The products of purification processes were then analyzed by HPLC for chemical and chiral purity. FIG. 3A shows an exemplary HPLC trace starting material. In FIG. 4A, a large (6R)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine peak can be observed at about 6 minutes and a much smaller (6S)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine peak can be seen at about 9 minutes. The area of these peaks provides an estimated composition for the mixture which is shown in the table below the trace, and shows the mixture as containing about 90.2% (6R) and 8.8% (6S)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine. FIG. 3B shows an exemplary trace of the 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole product following purification. In FIG. 3B, a large (6R)2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole peak is observed at about 6 minutes, and no (6S)2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole peak is observed. It is additionally of note that several other minor peaks are also reduced or eliminated in the product trace, and the table below the trace indicates that (6R)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine makes up 99.9% of the product solution which is within the limits of analytical detectability. Results for each exemplary reaction are provided in Table 3:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1SC2C[C@@H](N)CCC=2N=1.[CH2:12]([NH:15][C@H:16]1[CH2:25][CH2:24][C:19]2[N:20]=[C:21]([NH2:23])[S:22][C:18]=2[CH2:17]1)[CH2:13][CH3:14].NC1SC2CC(NCCC)CCC=2N=1>>[CH2:12]([NH:15][C@@H:16]1[CH2:25][CH2:24][C:19]2[N:20]=[C:21]([NH2:23])[S:22][C:18]=2[CH2:17]1)[CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC2=C(N1)CC[C@@H](C2)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N[C@@H]1CC2=C(N=C(S2)N)CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC2=C(N1)CCC(C2)NCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The products of purification processes
WAIT
Type
WAIT
Details
a much smaller (6S)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine peak can be seen at about 9 minutes
Duration
9 min
CUSTOM
Type
CUSTOM
Details
The area of these peaks provides an estimated composition for the mixture which
CUSTOM
Type
CUSTOM
Details
purification
WAIT
Type
WAIT
Details
In FIG. 3B, a large (6R)2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole peak is observed at about 6 minutes
Duration
6 min
CUSTOM
Type
CUSTOM
Details
Results for each exemplary reaction
CUSTOM
Type
CUSTOM
Details
are provided in Table 3

Outcomes

Product
Details
Reaction Time
6 min
Name
Type
Smiles
C(CC)N[C@H]1CC2=C(N=C(S2)N)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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